molecular formula C16H26N2 B7871533 (1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine

(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine

Cat. No.: B7871533
M. Wt: 246.39 g/mol
InChI Key: YZXWJZNHMKYIMD-UHFFFAOYSA-N
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Description

(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine is a secondary amine characterized by a piperidine ring (a six-membered nitrogen-containing heterocycle) substituted with a benzyl group at the 1-position and an isopropyl-amine moiety at the 2-methyl position. Its molecular formula is C₁₆H₂₆N₂ with a molecular weight of 246.39 g/mol . This compound is part of a broader class of secondary amines, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to modulate biological activity .

Properties

IUPAC Name

N-[(1-benzylpiperidin-2-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-14(2)17-12-16-10-6-7-11-18(16)13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXWJZNHMKYIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine is a chemical compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with benzyl and isopropyl substituents, suggests potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₆N₂. Its structure allows for various interactions with biological targets, primarily through its piperidine ring and the attached functional groups.

Property Details
Molecular FormulaC₁₆H₂₆N₂
Molecular Weight250.39 g/mol
Functional GroupsBenzyl, Isopropyl, Amine
Structural FeaturesPiperidine ring

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its potential applications include:

  • Neurological Disorders : The compound has been studied for its effects on neurotransmitter receptors, suggesting a role in conditions such as schizophrenia and Alzheimer's disease.
  • Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines.

The mechanism of action is primarily attributed to its interaction with specific neurotransmitter receptors. The piperidine moiety can mimic natural ligands, facilitating binding to these receptors and modulating their activity.

Case Studies

  • Neurotransmitter Modulation : A study explored the compound's effect on muscarinic receptors, revealing that it may act as an antagonist or modulator. This interaction could influence neurotransmitter release, providing therapeutic benefits in cognitive disorders.
  • Anticancer Potential : Another investigation assessed the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated enhanced cytotoxicity compared to standard treatments, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Molecular Formula Key Features Biological Activity
(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amineC₁₆H₂₆N₂Different piperidine positionVaries in receptor binding affinity
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-isopropyl-acetamideC₁₇H₂₈ClN₂Chlorine substitution enhances reactivityModulates neurotransmitter systems
2-(Piperidin-3-yl)-ethanolC₇H₁₅NLacks benzyl and isopropyl groupsDifferent pharmacological properties

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and potential applications.

Comparison with Similar Compounds

(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine

  • Structure : Features a pyrrolidine ring (five-membered nitrogen-containing heterocycle) instead of piperidine, with a benzyl group at the 1-position and isopropyl-amine at the 3-methyl position.
  • Molecular Formula : C₁₅H₂₄N₂ (MW = 232.37 g/mol) .
  • Substituent Position: The isopropyl-amine group is attached to the 3-position in pyrrolidine versus the 2-position in piperidine, affecting spatial orientation and steric effects.
  • Applications : Likely shares pharmacological applications with the piperidine analog (e.g., CNS-targeting drugs), but differences in ring size may influence bioavailability and receptor affinity .

Platinum(II) Complexes with Isopropyl-Amine Ligands

  • Structure : Dinuclear platinum complexes (e.g., [Pt₂(isopropyl-amine)₄(berenil)₂]) where isopropyl-amine acts as a ligand .
  • Key Differences :
    • Coordination Chemistry : The target compound is a free amine, whereas these platinum complexes utilize isopropyl-amine as a coordinating ligand in anticancer agents.
    • Biological Activity : Platinum complexes disrupt DNA replication, while the benzyl-piperidine-isopropyl-amine structure may target neurotransmitter systems due to its benzyl-piperidine motif .

Glyphosate Isopropyl-Ammonium

  • Structure : A salt of isopropyl-amine and glyphosate, a broad-spectrum herbicide .
  • Key Differences: Function: Glyphosate isopropyl-ammonium is ionic and acts as a herbicide inhibitor of the shikimate pathway, contrasting with the neutral, lipophilic nature of the target compound.

β-Phenylisopropylamine Derivatives

  • Structure : Simple aromatic amines like β-phenylisopropylamine (e.g., adrenaline analogs) .
  • Key Differences :
    • Complexity : The target compound’s piperidine-benzyl-isopropyl-amine structure is more complex, likely enhancing lipophilicity and blood-brain barrier penetration compared to simpler β-phenylisopropylamines.
    • Pharmacology : β-Phenylisopropylamines are bronchodilators, while the piperidine derivative may interact with dopamine or serotonin receptors .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications
(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine Piperidine C₁₆H₂₆N₂ 246.39 Pharmaceutical intermediates (CNS)
(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amine Pyrrolidine C₁₅H₂₄N₂ 232.37 Drug synthesis (rigid analogs)
[Pt₂(isopropyl-amine)₄(berenil)₂] Platinum complex Varies ~800–1000 Anticancer agents
Glyphosate isopropyl-ammonium Ionic herbicide C₃H₁₁N₂O₅P 228.10 Weed control
β-Phenylisopropylamine Aromatic amine C₉H₁₃N 135.21 Bronchodilation

Research Findings and Implications

  • Lipophilicity : The benzyl group increases lipophilicity compared to simpler isopropyl-amine derivatives, suggesting improved CNS penetration .
  • Stereochemical Considerations : Chiral analogs, such as (S)-configured pyrrolidine derivatives, highlight the importance of stereochemistry in biological activity, though data on the target compound’s enantiomers are lacking .

Preparation Methods

Reductive Amination via Piperidine-2-carbaldehyde

A prominent pathway begins with 1-benzylpiperidine-2-carbaldehyde as the key intermediate. This aldehyde is synthesized via partial reduction of ethyl 1-benzylpiperidine-2-carboxylate using Red-Al at 0°C, achieving yields exceeding 90%. Subsequent reductive amination with isopropylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) furnishes the target compound.

Reaction Conditions:

  • Reduction: Red-Al (1.1 eq), toluene, 0°C, 2 h.

  • Reductive Amination: Isopropylamine (1.2 eq), NaBH(OAc)₃, dichloromethane, rt, 12 h.

Yield: 78–85% (over two steps).

Alkylation of Piperidine Derivatives

An alternative route involves alkylation of piperidine-2-methanol precursors. The hydroxyl group is converted to a bromide using PBr₃, followed by nucleophilic substitution with isopropylamine. Benzylation is performed early via benzyl chloride in the presence of K₂CO₃.

Critical Steps:

  • Benzylation: Piperidine + benzyl chloride, K₂CO₃, DMF, 80°C, 6 h.

  • Bromination: PBr₃, CH₂Cl₂, 0°C → rt, 3 h.

  • Amination: Isopropylamine, DIPEA, THF, 60°C, 24 h.

Yield: 65–72% (over three steps).

Industrial-Scale Production

Continuous Flow Synthesis

Patent CN105237463A highlights a scalable method using continuous flow reactors for the quaternization and reduction steps. Key advantages include:

  • Solvent Optimization: Toluene/hexane mixtures reduce side reactions.

  • Catalyst Recycling: Silica-bound DPP-palladium minimizes costs.

Process Parameters:

StepConditionsYield
QuaternizationBenzyl chloride, toluene, 75°C93%
Partial ReductionRed-Al, -5°C, 1 h91%
Final IsolationNaOH wash, MTBE extraction96%

Comparative Analysis of Methods

Efficiency and Practicality

  • Reductive Amination: Higher yields but requires cryogenic conditions for aldehyde synthesis.

  • Alkylation: More steps but avoids sensitive reductions, suitable for non-specialized labs.

  • Industrial Routes: Prioritize solvent recovery and catalyst reuse, achieving >90% purity.

Mechanistic Insights

Red-Al-Mediated Reduction

Red-Al selectively reduces esters to aldehydes without over-reduction to alcohols. The mechanism involves hydride transfer to the ester carbonyl, forming a tetrahedral intermediate that collapses to release the aldehyde.

Key Equation:

RCOOR’Red-AlRCHO+R’OH[3][14]\text{RCOOR'} \xrightarrow{\text{Red-Al}} \text{RCHO} + \text{R'OH} \quad

Challenges and Solutions

Byproduct Formation

Over-reduction to alcohols or amines is mitigated by:

  • Stoichiometric Control: Limiting Red-Al to 1.1 eq.

  • Low-Temperature Reactions: Maintaining -5°C to 0°C .

Q & A

Q. What are the recommended synthesis protocols for (1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amine, and how can purity be optimized?

Methodological Answer:

  • Step 1 : React 1-benzylpiperidin-2-ylmethanol with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) using carbodiimide coupling agents (e.g., EDC or DCC) to facilitate amide bond formation.
  • Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.
  • Step 3 : Confirm purity (>95%) using HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) and structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For aerosol exposure, employ NIOSH-certified respirators (e.g., P95 for particulates) .
  • Ventilation : Conduct reactions in a fume hood with face velocity ≥0.5 m/s. Avoid drainage contamination due to unknown ecotoxicological profiles .
  • First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Methodological Answer:

  • Issue : While some studies classify the compound as a potential carcinogen (e.g., GHS Category 2), regulatory bodies like IARC and NTP lack conclusive evidence .
  • Approach : Conduct systematic in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) and cross-validate with in silico tools (e.g., QSAR models via OECD Toolbox). Compare results against structurally similar amines (e.g., benzylpiperidine derivatives) to identify structure-toxicity trends .

Q. What experimental strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via LC-MS/MS.
  • Key Metrics : Quantify half-life (t1/2t_{1/2}) and identify degradation products (e.g., hydrolysis of the piperidine ring or benzyl group cleavage). Use accelerated stability studies (ICH Q1A guidelines) to predict shelf-life .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at the piperidine nitrogen (e.g., methyl, acetyl) or benzyl para-position (e.g., halogens, nitro groups) to modulate lipophilicity and target binding.
  • Assays : Test derivatives for receptor affinity (e.g., dopamine or serotonin receptors via radioligand binding assays) and functional activity (e.g., cAMP modulation). Prioritize candidates with improved selectivity (e.g., ≥10-fold vs. off-target receptors) .

Data Contradiction Analysis

Q. Why do existing studies report conflicting data on the compound’s physicochemical properties, and how can this be addressed?

Methodological Answer:

  • Root Cause : Limited experimental data (e.g., logP, solubility) in public repositories, as noted in Safety Data Sheets .
  • Resolution : Use standardized OECD 117 (HPLC method) for logP determination and shake-flask method for solubility. Publish datasets in peer-reviewed journals to establish consensus values .

Research Gaps and Future Directions

Q. What are the underinvestigated applications of this compound in neuropharmacology?

Methodological Answer:

  • Hypothesis : The compound’s piperidine-benzyl motif may interact with σ-1 receptors or monoamine transporters.
  • Experimental Plan : Perform in vivo behavioral assays (e.g., forced swim test for antidepressant activity) combined with microdialysis to measure neurotransmitter levels (e.g., dopamine, serotonin) in rodent models .

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